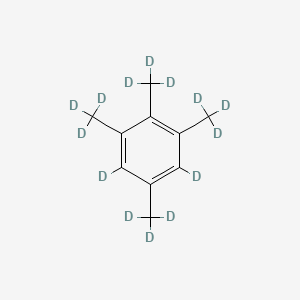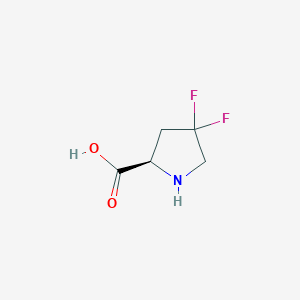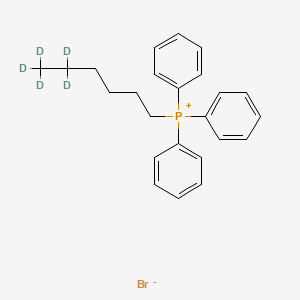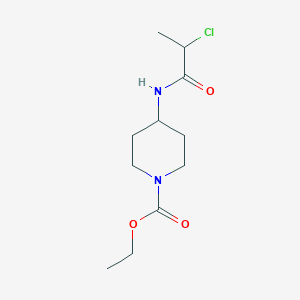
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is a synthetic organic compound belonging to the class of piperidinecarboxylates It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate chlorinated acylating agents. One common method involves the acylation of ethyl 4-aminopiperidine-1-carboxylate with 2-chloropropanoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 2-chloropropanamido group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester and amide functionalities can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of substituted piperidine derivatives.
Hydrolysis: Formation of ethyl 4-aminopiperidine-1-carboxylate and 2-chloropropanoic acid.
Reduction: Formation of ethyl 4-(2-hydroxypropanamido)piperidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives.
Biology: Investigated for its potential as a building block in the design of bioactive molecules.
Medicine: Explored for its potential pharmacological properties, including its use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate is not well-documented. it is likely to interact with biological targets through its amide and ester functionalities. These groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The piperidine ring may also contribute to the compound’s binding affinity and specificity for certain molecular targets .
Comparación Con Compuestos Similares
Ethyl 4-(2-chloropropanamido)piperidine-1-carboxylate can be compared with other piperidinecarboxylates and related compounds:
Ethyl 4-aminopiperidine-1-carboxylate: Lacks the chloropropanamido group, making it less reactive in substitution reactions.
Ethyl 4-(2-chloroacetamido)piperidine-1-carboxylate: Similar structure but with a chloroacetamido group instead of chloropropanamido, which may affect its reactivity and biological activity.
Ethyl 4-(2-bromoacetamido)piperidine-1-carboxylate: Contains a bromoacetamido group, which can undergo different substitution reactions compared to the chloro derivative.
This compound stands out due to its specific chloropropanamido group, which imparts unique reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C11H19ClN2O3 |
|---|---|
Peso molecular |
262.73 g/mol |
Nombre IUPAC |
ethyl 4-(2-chloropropanoylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H19ClN2O3/c1-3-17-11(16)14-6-4-9(5-7-14)13-10(15)8(2)12/h8-9H,3-7H2,1-2H3,(H,13,15) |
Clave InChI |
LUCWIXIGXAKJCL-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)N1CCC(CC1)NC(=O)C(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-aminopyrimidin-2-yl)methyl]-N-methylazepan-4-amine trihydrochloride](/img/structure/B12316050.png)
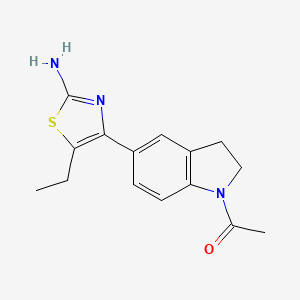
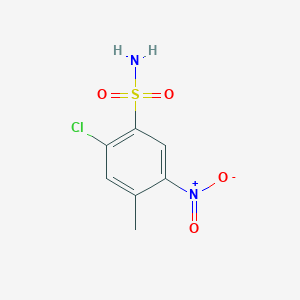


![2-N-Methyl-2-N-[(4-methylphenyl)methyl]-1,3-benzoxazole-2,5-diamine](/img/structure/B12316090.png)
![4,4,5,5-Tetramethyl-2-{5-[2-(trifluoromethyl)phenyl]furan-2-YL}-1,3,2-dioxaborolane](/img/structure/B12316094.png)

![2-chloro-1-[3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl]ethan-1-one](/img/structure/B12316106.png)
![rac-(3aR,7aS)-5-methyl-octahydrofuro[3,2-c]pyridine, cis](/img/structure/B12316108.png)
